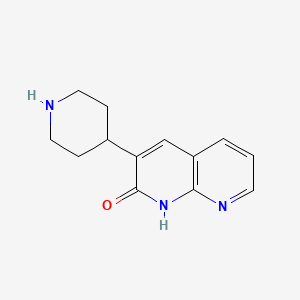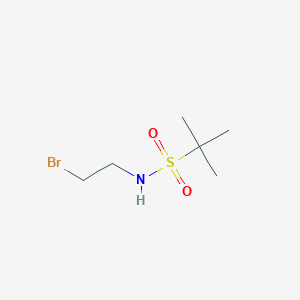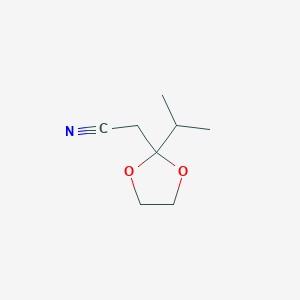
6-Acetoxy-1-hexyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetoxy-1-hexyne is an organic compound with the molecular formula C8H12O2 It is an ester formed from acetic acid and 5-hexyn-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Acetoxy-1-hexyne can be synthesized through the esterification reaction between acetic acid and 5-hexyn-1-ol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3COOH+HC≡C(CH2)4OH→CH3COO(CH2)4C≡CH+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using similar reaction conditions. The reaction mixture is typically heated under reflux to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain high-purity acetic acid 5-hexynyl ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and 5-hexyn-1-ol.
Oxidation: The ester can be oxidized under specific conditions to form various oxidation products, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Acetic acid and 5-hexyn-1-ol.
Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.
Substitution: Esters with different functional groups replacing the original ester group.
Aplicaciones Científicas De Investigación
6-Acetoxy-1-hexyne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other esters and in cross-coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid 5-hexynyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of acetic acid and 5-hexyn-1-ol. In oxidation reactions, the triple bond in the hexynyl group can be targeted by oxidizing agents, leading to the formation of various oxidation products.
Comparación Con Compuestos Similares
Acetic acid hexyl ester: Similar structure but with a saturated hexyl group instead of the hexynyl group.
Acetic acid 5-hexenyl ester: Contains a double bond in the hexenyl group instead of a triple bond.
Acetic acid 3-hexynyl ester: Similar structure but with the triple bond located at a different position in the hexynyl group.
Uniqueness: 6-Acetoxy-1-hexyne is unique due to the presence of the triple bond in the hexynyl group, which imparts distinct chemical reactivity compared to its saturated and unsaturated analogs. This unique structure allows it to participate in specific reactions that are not possible with other esters, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
hex-5-ynyl acetate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h1H,4-7H2,2H3 |
Clave InChI |
LWEBMVKAVRUPCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine](/img/structure/B8412791.png)













